

Technical Guide: tert-Butyl N-(5-hydroxypentyl)carbamate

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Compound of Interest		
Compound Name:	5-(Boc-amino)-1-pentanol	
Cat. No.:	B015063	Get Quote

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-(5-hydroxypentyl)carbamate (CAS No. 75178-90-4), a versatile bifunctional linker molecule widely employed in organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical and spectral properties, provides a detailed experimental protocol for its synthesis, and discusses its key applications, particularly its role as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Properties

tert-Butyl N-(5-hydroxypentyl)carbamate, also known as **5-(Boc-amino)-1-pentanol**, is a valuable synthetic intermediate featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.[1] This unique structure allows for sequential, selective chemical modifications, making it an indispensable tool for chemists.[1]

Physicochemical Properties

The compound is typically a pale yellow, clear oil at room temperature, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but has low solubility in water.[2]



Property	Value	Reference(s)
CAS Number	75178-90-4	[1][2][3]
Molecular Formula	C10H21NO3	[1][3]
Molecular Weight	203.28 g/mol	[1][3]
Appearance	Colorless to Pale Yellow Clear Oil/Liquid	[1][2]
Density	~1.00 g/mL at 20 °C	[2]
Boiling Point	318.4 ± 25.0 °C (Predicted)	[2]
Refractive Index	n20/D ~1.45	[1][2]
Flash Point	>109 °C	[2]
Water Solubility	Difficult to mix	[2]
Storage Temperature	2-8°C, dry and dark conditions recommended	[2][3]

Spectral Properties

While specific spectra are not publicly available, the structural features of tert-Butyl N-(5-hydroxypentyl)carbamate allow for the prediction of its characteristic spectral data. Purity is routinely confirmed by NMR analysis following synthesis.[2]



Spectrum Type	Expected Characteristics
¹ H NMR	~3.5-3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH ₂ -OH). ~3.0-3.1 ppm (q, 2H): Methylene protons adjacent to the carbamate nitrogen (-NH-CH ₂ -). ~4.5-5.0 ppm (br s, 1H): NH proton of the carbamate. ~1.5-1.6 ppm (m, 2H): Methylene protons at C4 of the pentyl chain. ~1.3-1.4 ppm (m, 4H): Methylene protons at C2 and C3 of the pentyl chain. 1.44 ppm (s, 9H): Nine equivalent protons of the tert-butyl group. Variable (br s, 1H): OH proton.
¹³ C NMR	~156 ppm: Carbonyl carbon of the carbamate group. ~79 ppm: Quaternary carbon of the tert-butyl group. ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH ₂ -OH). ~40 ppm: Methylene carbon adjacent to the carbamate nitrogen (-NH-CH ₂ -). ~32, ~29, ~23 ppm: Remaining methylene carbons of the pentyl chain. ~28 ppm: Methyl carbons of the tert-butyl group.
IR (Infrared)	~3350 cm ⁻¹ (broad): O-H stretching of the alcohol group. ~3340 cm ⁻¹ (sharp): N-H stretching of the carbamate. ~2850-2950 cm ⁻¹ : C-H stretching of the alkyl groups. ~1680-1700 cm ⁻¹ : C=O stretching of the carbamate carbonyl group. ~1520 cm ⁻¹ : N-H bending. ~1160-1170 cm ⁻¹ : C-O stretching.
Mass Spec (MS)	Exact Mass: 203.1521.[3] [M+H]+: 204.1594. Key Fragments: Loss of the Boc group (C5H9O2) leading to a fragment at m/z 102, or loss of isobutylene (C4H8) from the Boc group leading to a fragment at m/z 147.



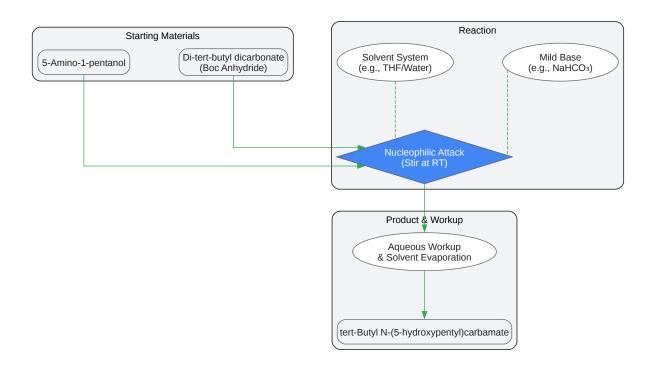
Synthesis and Experimental Protocols

The standard synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate involves the chemoselective N-protection of 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and typically proceeds in high yield without the need for extensive purification.

General Synthesis Workflow

The synthesis follows a straightforward nucleophilic substitution mechanism where the more nucleophilic amino group of 5-amino-1-pentanol attacks one of the carbonyl carbons of the Boc anhydride.





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Caption: General workflow for the synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from a procedure reported in the literature.[2]



- Dissolution: In a 1.0 L round-bottomed flask, dissolve 5-amino-1-pentanol (15.0 g, 145.4 mmol) in a mixture of water (140 mL) and saturated aqueous NaHCO₃ solution (1.4 mL).
- Addition of Boc Anhydride: To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (33.3 g, 152.7 mmol, 1.05 equiv) dissolved in tetrahydrofuran (THF, 280 mL).
- Reaction: Stir the biphasic reaction mixture vigorously overnight at room temperature. The flask can be left open to the atmosphere to allow for the release of CO₂ gas.
- Workup: Upon completion, dilute the reaction mixture with a saturated aqueous NaHCO₃ solution (90 mL). Extract the aqueous phase with ethyl acetate (400 mL).
- Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
- Product: The procedure yields 5-(N-tert-butoxycarbonylamino)-1-pentanol as a clear, colorless oil (28.9 g, 98% yield). The product is typically of high purity and may not require further purification.[2]

Applications in Research and Development

The bifunctional nature of tert-Butyl N-(5-hydroxypentyl)carbamate makes it a highly valuable building block. The hydroxyl group can be derivatized or replaced, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.[2][4]

Key application areas include:

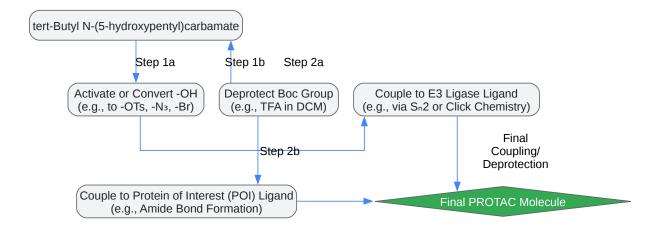
- Peptide Synthesis: Serves as a building block for creating complex peptide structures.[1]
- Bioconjugation: Used to link bioactive molecules to therapeutic agents for targeted drug delivery.[1]
- Material Science: Employed in the synthesis of functionalized polymers to enhance material properties.[1]
- Drug Discovery (PROTACs): Acts as a versatile C5 alkyl linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that



induce the degradation of specific target proteins.

Logical Workflow in PROTAC Synthesis

The diagram below illustrates the logical steps for incorporating tert-Butyl N-(5-hydroxypentyl)carbamate into a PROTAC. The initial compound is sequentially functionalized and coupled to the two key recognition ligands.



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Caption: Use of tert-Butyl N-(5-hydroxypentyl)carbamate as a linker in PROTAC synthesis.

Safety and Handling

tert-Butyl N-(5-hydroxypentyl)carbamate is classified as an irritant.[2] Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
- Handling: Avoid contact with skin and eyes. Do not breathe vapor or spray.[2] Handle in a
 well-ventilated area.



- Storage: Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place. The compound may be moisture-sensitive.[2][5]
- Incompatibilities: Avoid strong oxidizing agents, active metals, and bases.

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